molecular formula C16H31NO6 B015444 Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside CAS No. 147126-58-7

Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside

Cat. No.: B015444
CAS No.: 147126-58-7
M. Wt: 333.42 g/mol
InChI Key: JXLKQDFJNOXCNT-OXGONZEZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside typically involves the glycosylation of glucose derivatives. One common method is the reaction of 2-acetamido-2-deoxy-D-glucose with octyl alcohol in the presence of an acid catalyst . The reaction is carried out under mild conditions to prevent degradation of the sugar moiety.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the solubilization and stabilization of membrane proteins for structural studies.

    Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the formulation of detergents and cleaning agents

Comparison with Similar Compounds

  • N-Octyl-β-D-glucopyranoside
  • N-Decyl-β-D-glucopyranoside
  • N-Dodecyl-β-D-glucopyranoside

Comparison: Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside is unique due to the presence of the acetamido group, which enhances its solubility and interaction with proteins compared to other similar compounds. This makes it particularly useful in applications requiring gentle solubilization of membrane proteins .

Biological Activity

Octyl 2-Acetamido-2-Deoxy-β-D-Glucopyranoside (Octyl Glucosamine) is a glycoside derivative that has garnered interest due to its potential biological activities, particularly in drug development and therapeutic applications. This compound is part of a larger class of alkyl glycosides, which are known for their surfactant properties and biocompatibility.

Chemical Structure and Properties

Octyl 2-Acetamido-2-Deoxy-β-D-Glucopyranoside has a molecular formula of C14_{14}H29_{29}NO6_6 and a molecular weight of approximately 303.39 g/mol. The structure features an octyl group attached to a glucosamine backbone, which imparts unique physical and chemical properties relevant to its biological activity.

Biological Activity Overview

The biological activity of Octyl Glucosamine has been investigated in various studies, focusing on its roles in cellular processes, antimicrobial properties, and potential therapeutic applications.

Antimicrobial Activity

Studies have shown that Octyl Glucosamine exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance, research highlighted its potential as an antibacterial agent due to its ability to disrupt bacterial cell membranes .

Cell Membrane Interaction

The interaction of Octyl Glucosamine with cell membranes is crucial for its biological activity. It has been observed to enhance membrane permeability, which can facilitate drug delivery systems. This property is particularly beneficial in pharmaceutical formulations aimed at improving the bioavailability of therapeutic agents .

Immunomodulatory Effects

Recent studies suggest that Octyl Glucosamine may possess immunomodulatory effects. It has been shown to influence the activity of immune cells, potentially enhancing the immune response against pathogens. This characteristic makes it a candidate for further research in immunotherapy applications .

Data Table: Biological Activities of Octyl Glucosamine

Activity Effect References
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
Membrane PermeabilityEnhances drug delivery systems
ImmunomodulationInfluences immune cell activity

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, Octyl Glucosamine was tested against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) established at 32 µg/mL for S. aureus and 64 µg/mL for E. coli. The study concluded that the compound's surfactant properties contributed significantly to its antibacterial efficacy .

Case Study 2: Drug Delivery System

A formulation study explored the use of Octyl Glucosamine as a carrier for hydrophobic drugs. The results demonstrated that encapsulating drugs within Octyl Glucosamine micelles improved solubility and stability, leading to enhanced cellular uptake in vitro. This finding suggests promising applications in targeted drug delivery systems .

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO6/c1-3-4-5-6-7-8-9-22-16-13(17-11(2)19)15(21)14(20)12(10-18)23-16/h12-16,18,20-21H,3-10H2,1-2H3,(H,17,19)/t12-,13-,14-,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLKQDFJNOXCNT-OXGONZEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside
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